tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Salt selection Physicochemical profiling Pre-formulation

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 929302-18-1) is a Boc-protected spirocyclic diamine hydrochloride salt with molecular formula C₁₂H₂₃ClN₂O₂ and molecular weight 262.78 g/mol. The compound features a conformationally rigid 2,7-diazaspiro[3.5]nonane core comprising a piperidine ring fused to an azetidine ring via a shared spiro carbon, with the Boc protecting group installed on the azetidine nitrogen (position and the piperidine nitrogen (position remaining as the free amine hydrochloride.

Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
CAS No. 929302-18-1
Cat. No. B153133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
CAS929302-18-1
Molecular FormulaC12H23ClN2O2
Molecular Weight262.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCNCC2.Cl
InChIInChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-12(9-14)4-6-13-7-5-12;/h13H,4-9H2,1-3H3;1H
InChIKeySZACTFROZQQOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 929302-18-1): Spirocyclic Diamine Building Block for PROTAC Linker Chemistry and CNS Drug Discovery


tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride (CAS 929302-18-1) is a Boc-protected spirocyclic diamine hydrochloride salt with molecular formula C₁₂H₂₃ClN₂O₂ and molecular weight 262.78 g/mol . The compound features a conformationally rigid 2,7-diazaspiro[3.5]nonane core comprising a piperidine ring fused to an azetidine ring via a shared spiro carbon, with the Boc protecting group installed on the azetidine nitrogen (position 2) and the piperidine nitrogen (position 7) remaining as the free amine hydrochloride [1]. This regiospecific protection strategy leaves the piperidine NH available for further functionalization while the hydrochloride salt form enhances handling and storage properties relative to the free base [2]. The scaffold has gained significant attention following the November 2024 FDA approval of Revumenib (Revuforj), a first-in-class menin inhibitor whose pharmacophore is built around the 2,7-diazaspiro[3.5]nonane core [3].

Why tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Cannot Be Replaced by Generic Spirocyclic Diamine Analogs


Substituting this compound with closely related analogs—such as the 7-Boc regioisomer (CAS 896464-16-7), the free base form (CAS 236406-55-6), or alternative spirocyclic scaffolds like 2,6-diazaspiro[3.5]nonane or diazabicyclo[4.3.0]nonane—introduces material differences in synthetic utility, physicochemical properties, and biological outcomes. The regioisomeric position of the Boc group dictates which nitrogen is available for downstream derivatization, directly controlling the exit vector geometry and synthetic sequence in multi-step syntheses of PROTACs and CNS-targeted ligands [1]. The hydrochloride salt form confers a molecular weight increase of 36.46 g/mol and an altered LogP (2.03 vs. 1.23 for the free base) that affect solubility, formulation, and stoichiometric calculations in reaction setups . Furthermore, head-to-head sigma receptor binding studies demonstrate that the 2,7-diazaspiro[3.5]nonane scaffold delivers up to 3.7-fold higher S1R affinity compared to the diazabicyclo[4.3.0]nonane scaffold, establishing that the spirocyclic architecture itself—not merely the presence of two nitrogen atoms—drives target engagement [2]. These quantifiable differences preclude simple interchange and demand compound-specific procurement for reproducible research.

Quantitative Differentiation Evidence for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Against Closest Analogs


Hydrochloride Salt vs. Free Base: Molecular Weight and Lipophilicity Differentiation for Accurate Formulation and Reaction Stoichiometry

The hydrochloride salt form (CAS 929302-18-1) is differentiated from its free base counterpart (CAS 236406-55-6) by two quantifiable parameters critical for procurement and experimental design. First, the molecular weight increases from 226.32 g/mol (free base, C₁₂H₂₂N₂O₂) to 262.78 g/mol (HCl salt, C₁₂H₂₃ClN₂O₂), a difference of 36.46 g/mol representing the HCl adduct . Second, the computed LogP shifts from 1.23 (free base) to 2.03 (HCl salt), representing a ΔLogP of approximately +0.80, which alters partitioning behavior in reaction workups and chromatographic purifications . The HCl salt additionally has a lower predicted boiling point (223.6 °C at 760 mmHg) compared to the free base (319.4 ± 42.0 °C), reflecting altered intermolecular interactions . Storage conditions for the HCl salt require refrigeration at 2–8 °C, while the free base requires both refrigeration and protection from light .

Salt selection Physicochemical profiling Pre-formulation Building block procurement

Regioisomeric Boc Protection: 2-Boc vs. 7-Boc Dictates PROTAC Linker Application Specificity and Synthetic Sequence

The 2-Boc hydrochloride (target compound) and the 7-Boc regioisomer (CAS 896464-16-7) are not synthetically interchangeable despite sharing the same core scaffold and identical free base molecular formula (C₁₂H₂₂N₂O₂). The target compound bears the Boc group on the azetidine nitrogen (position 2), leaving the piperidine nitrogen (position 7) as the free amine hydrochloride available for first-step derivatization. In contrast, the 7-Boc regioisomer protects the piperidine nitrogen, leaving the azetidine nitrogen free. This regioisomeric difference leads to divergent PROTAC linker applications: the 2-Boc scaffold serves as the specific linker component in PROTAC ER Degrader-12 (DC₅₀ < 10 nM in MCF-7 cells) and PROTAC AR Degrader-9 (DC₅₀ = 262.38 nM in HDPCs), while the 7-Boc scaffold is employed as a generic PROTAC linker and in K-Ras Degrader-3 constructs [1]. The 7-Boc regioisomer hydrochloride (CAS 1023301-84-9) also exists but is documented for enhanced stability and solubility rather than specific PROTAC application .

PROTAC linker design Regioselective synthesis Spirocyclic building blocks Targeted protein degradation

Core Scaffold Clinical Validation: FDA-Approved Revumenib Establishes the 2,7-Diazaspiro[3.5]nonane Core as a Druggable Pharmacophore

In November 2024, the FDA approved Revumenib (Revuforj, SNDX-5613), a first-in-class oral menin inhibitor for relapsed/refractory acute leukemia harboring KMT2A rearrangements [1]. The drug's chemical structure is N-ethyl-2-((4-(7-(((1r,4r)-4-(ethylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)-5-fluoro-N-isopropylbenzamide, with the 2,7-diazaspiro[3.5]nonane core forming an essential cation–π interaction with a tyrosine residue that strengthens the Revumenib–menin interaction [2]. The building block tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride serves as a direct synthetic precursor for Revumenib analogs: the 2-Boc protection allows selective functionalization at the 7-position (piperidine nitrogen) with the cyclohexylmethyl-sulfonamide moiety, followed by Boc deprotection and subsequent attachment of the pyrimidinyl-oxy-benzamide fragment at the 2-position [3]. In the Phase I/II AUGMENT-101 trial, Revumenib induced complete remission in approximately one-third of participants with KMT2A-rearranged acute myeloid leukemia, validating the clinical relevance of this scaffold [4].

Menin inhibitor KMT2A rearrangement Acute leukemia Fragment-based drug discovery Clinical validation

Sigma-1 Receptor Affinity: 2,7-Diazaspiro[3.5]nonane Scaffold Outperforms Diazabicyclo[4.3.0]nonane by 3.7-Fold in Head-to-Head Binding Assays

In a 2023 study published in ACS Chemical Neuroscience, 2,7-diazaspiro[3.5]nonane and diazabicyclo[4.3.0]nonane derivatives were synthesized and evaluated in parallel S1R and S2R binding assays, providing a rare direct scaffold comparison [1]. The most potent 2,7-diazaspiro[3.5]nonane derivative, compound 4b (AD186), exhibited a Kᵢ of 2.7 ± 0.3 nM for S1R with 10-fold selectivity over S2R (Kᵢ S2R = 27 ± 5.3 nM). In contrast, the best-performing diazabicyclo[4.3.0]nonane derivative, compound 8f (AB10), showed a Kᵢ of 10 ± 1.6 nM for S1R—a 3.7-fold lower affinity [2]. The 2,7-diazaspiro series also demonstrated functional differentiation in vivo: compound 4b produced an S1R agonistic effect (reversing the anti-allodynic effect of BD-1063), while compound 5b (Kᵢ S1R = 13 ± 2.5 nM) behaved as an S1R antagonist, reaching maximum anti-allodynic effect at 20 mg/kg in the capsaicin-induced mechanical hypersensitivity model [3]. This demonstrates that the 2,7-diazaspiro[3.5]nonane scaffold supports both agonist and antagonist pharmacology at S1R depending on substitution, a functional breadth not observed with the diazabicyclo[4.3.0]nonane scaffold in the same study.

Sigma receptor S1R affinity CNS drug discovery Pain pharmacology Scaffold comparison

Conformational Restriction: Zero Rotatable Bonds in the Spirocyclic Core Differentiate 2,7-Diazaspiro[3.5]nonane from Flexible Linear Diamine Building Blocks

The 2,7-diazaspiro[3.5]nonane core contains zero rotatable bonds within its spirocyclic framework (the Boc group rotational freedom is excluded from this count as it is a protecting group), as documented in computational chemistry data (Rotatable_Bonds = 0) . This contrasts with commonly used linear diamine building blocks such as 1-Boc-piperazine (CAS 57260-71-6), which possesses multiple rotatable bonds and conformational degrees of freedom. The conformational restriction imposed by the spirocyclic architecture reduces the entropic penalty upon target binding—a principle exploited in the development of bivalent BET inhibitors where conformationally restricted 2,7-diazaspiro[3.5]nonane linkers achieved ~30-fold selectivity for specific BET bromodomain pockets (BRD2/4-selective with BRD3 sparing for GSK785) [1]. In the anti-tubercular space, 2-benzyl-2,7-diazaspiro[3.5]nonane benzothiazinones demonstrated enhanced activity against M. abscessus compared to flexible-linker analogs in a screen of 529 compounds, with the rigid spirocyclic core contributing to improved target engagement [2]. The scaffold also features a TPSA of 41.57 Ų, 3 H-bond acceptors, and 1 H-bond donor, placing it within favorable drug-like property space .

Conformational restriction Rotatable bonds Entropic penalty Ligand efficiency Scaffold design

High-Value Application Scenarios for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride in Drug Discovery and Chemical Biology


PROTAC Linker Synthesis for Targeted ER and AR Degradation Programs

This building block is the specific linker component in PROTAC ER Degrader-12 (DC₅₀ < 10 nM in MCF-7 breast cancer cells) and PROTAC AR Degrader-9 (DC₅₀ = 262.38 nM in human hair follicle papilla cells), enabling targeted degradation of estrogen and androgen receptors respectively [1]. The 2-Boc protection directs first-step functionalization to the piperidine nitrogen (position 7), establishing a defined synthetic sequence: (i) alkylation or reductive amination at N7, (ii) Boc deprotection under acidic conditions, (iii) coupling of the liberated azetidine nitrogen to the target-protein-recruiting ligand. This regiochemical control is not achievable with the 7-Boc regioisomer, which would invert the functionalization sequence and alter the final PROTAC geometry—a critical parameter for ternary complex formation and ubiquitination efficiency .

Synthesis of Revumenib Analogs for Menin-KMT2A Interaction Inhibitor SAR Studies

Following the November 2024 FDA approval of Revumenib, the 2,7-diazaspiro[3.5]nonane scaffold has become a privileged chemotype for menin inhibitor development [2]. The target compound enables systematic SAR exploration at the 7-position (piperidine nitrogen) with diverse cyclohexylmethyl-sulfonamide, benzyl, or heteroarylalkyl substituents while the 2-Boc group remains intact, followed by deprotection and attachment of pyrimidinyl-oxy-benzamide fragments at N2. This two-directional diversification strategy has been adopted by multiple vendors offering building block collections specifically for Revumenib analog programs, reflecting the scaffold's validated clinical relevance [3].

Sigma-1 Receptor Ligand Development for Pain and CNS Disorders

The 2,7-diazaspiro[3.5]nonane core has demonstrated high-affinity S1R binding (Kᵢ as low as 2.7 nM) with tunable functional pharmacology spanning both agonism and antagonism depending on N-substitution patterns [4]. The building block enables rapid assembly of focused S1R ligand libraries by sequential functionalization: N7 derivatization to install aromatic or heteroaromatic groups that engage the S1R binding pocket, followed by N2 modification after Boc removal to modulate physicochemical and PK properties. The scaffold's 0 rotatable bonds pre-organize the diamine pharmacophore for binding, while the hydrochloride salt form facilitates aqueous-compatible reaction conditions during library synthesis .

Bivalent BET Bromodomain Inhibitor Linker Optimization

The conformationally restricted 2,7-diazaspiro[3.5]nonane core has been employed as a linker element in bivalent BET inhibitors, where its rigid geometry contributes to unprecedented BRD2/4 selectivity with BRD3 sparing—a profile unattainable with flexible alkyl or piperazine linkers [5]. The building block's orthogonal protection (Boc on N2, free amine on N7) permits sequential attachment of two distinct BET-binding warheads, enabling systematic exploration of linker length, geometry, and exit vector orientation. Researchers optimizing bivalent degrader or inhibitor geometry for isoform-selective BET targeting will find this building block uniquely suited to establish rigid, well-defined inter-warhead distances that flexible linkers cannot reproducibly achieve [5].

Quote Request

Request a Quote for tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.